molecular formula C6H16ClN3 B8065687 2-(Dimethylaminomethylideneamino)propan-2-ylazanium;chloride

2-(Dimethylaminomethylideneamino)propan-2-ylazanium;chloride

Cat. No.: B8065687
M. Wt: 165.66 g/mol
InChI Key: MPQXSZXWDDFGFS-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethylideneamino)propan-2-ylazanium;chloride is a chemical compound with a complex structure that includes both amine and ammonium groups. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethylideneamino)propan-2-ylazanium;chloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method is the reaction of dimethylamine with an aldehyde or ketone, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as mixing, heating, and purification to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethylideneamino)propan-2-ylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(Dimethylaminomethylideneamino)propan-2-ylazanium;chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethylideneamino)propan-2-ylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Dimethylamino-2-propanol: This compound has a similar structure but lacks the ammonium group.

    2-Dimethylamino-2-methyl-1-propanol: Another similar compound with slight structural differences.

Uniqueness

2-(Dimethylaminomethylideneamino)propan-2-ylazanium;chloride is unique due to its combination of amine and ammonium groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in multiple scientific and industrial applications.

Properties

IUPAC Name

2-(dimethylaminomethylideneamino)propan-2-ylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.ClH/c1-6(2,7)8-5-9(3)4;/h5H,7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQXSZXWDDFGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([NH3+])N=CN(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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